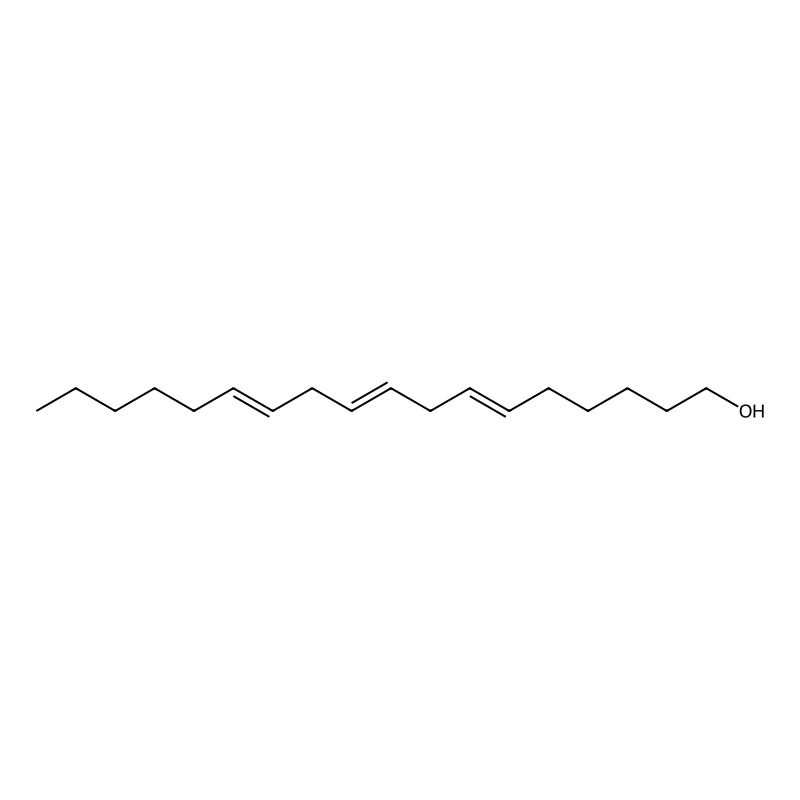

6,9,12-Octadecatrien-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

6,9,12-Octadecatrien-1-ol, also known as gamma-Linolenyl alcohol, is a long-chain fatty primary alcohol with the molecular formula C18H32O and a molecular weight of 264.4 g/mol. This compound features three double bonds located at positions 6, 9, and 12 in its carbon chain, distinguishing it from other fatty alcohols. It is classified under the category of unsaturated fatty alcohols and is notable for its potential biological activities and applications in various fields .

The mechanism of action of GLA is still being elucidated, but several potential pathways are under investigation:

- Eicosanoid metabolism: GLA serves as a precursor for a specific class of signaling molecules called eicosanoids, which play a role in inflammation regulation, cell proliferation, and other processes [].

- Membrane fluidity: The unsaturated nature of GLA might influence the fluidity and function of cell membranes.

- Toxicity: GLA is generally considered safe for consumption in recommended amounts. However, high doses may cause gastrointestinal side effects like nausea and diarrhea.

- Flammability: GLA is flammable and should be handled with care, following standard safety protocols for organic solvents.

- Reactivity: GLA can react with strong oxidizing agents, potentially leading to fires or explosions.

Chemical Identity

6,9,12-Octadecatrien-1-ol, also known as gamma-linolenyl alcohol, is a fatty alcohol with a long chain of 18 carbon atoms. It has three double bonds within its structure, located specifically at the 6th, 9th, and 12th carbon positions. (PubChem: )

Potential Health Effects

Research into the potential health effects of 6,9,12-Octadecatrien-1-ol is ongoing. Some studies suggest it may have antibacterial properties (PubChem: ). However, more research is needed to confirm these findings and explore other potential applications.

- Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.

- Esterification: It can react with acids to form esters, which are important in the synthesis of biodiesel and other derivatives.

- Hydrogenation: The double bonds may undergo hydrogenation under specific conditions to yield saturated fatty alcohols.

These reactions are significant for modifying the compound's properties and enhancing its utility in various applications .

Research indicates that 6,9,12-Octadecatrien-1-ol exhibits various biological activities:

- Antioxidant Properties: It has been shown to reduce oxidative stress markers in biological systems.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, potentially benefiting conditions like arthritis.

- Antidiabetic Activity: Studies suggest that it can influence glucose metabolism positively, making it a candidate for managing diabetes .

Several methods exist for synthesizing 6,9,12-Octadecatrien-1-ol:

- Chemical Synthesis: This involves multi-step organic reactions starting from simpler fatty acids or alcohols.

- Biotechnological Approaches: Microbial fermentation processes can produce this compound using specific strains capable of converting fatty acids into alcohols.

- Extraction from Natural Sources: It can be isolated from certain plant oils that contain high levels of gamma-linolenic acid, such as evening primrose oil and borage oil .

The applications of 6,9,12-Octadecatrien-1-ol span various industries:

- Cosmetics: Used as an emollient due to its moisturizing properties.

- Food Industry: Acts as a flavoring agent and is utilized in dietary supplements for its health benefits.

- Pharmaceuticals: Investigated for potential therapeutic roles due to its biological activities.

- Fragrance Industry: Employed in perfumes for its unique scent profile .

Several compounds share structural similarities with 6,9,12-Octadecatrien-1-ol. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 9,12-Octadecadienoic Acid | Contains two double bonds at positions 9 and 12 | Primarily known for anti-inflammatory effects |

| Linolenic Acid | Contains three double bonds at positions 9, 12, and 15 | Essential fatty acid with significant dietary importance |

| 9-Hexadecenoic Acid | Contains one double bond at position 9 | Saturated variant with different physical properties |

6,9,12-Octadecatrien-1-ol is unique due to its specific positioning of double bonds and its resultant biological activities that differentiate it from these similar compounds .

Membrane-Bound Desaturase Systems

6,9,12-Octadecatrien-1-ol biosynthesis in plants occurs through the concerted action of endoplasmic reticulum-localized desaturases. Δ9-stearoyl-acyl carrier protein desaturase initiates the pathway by converting stearic acid to oleic acid (18:1Δ9), which undergoes sequential desaturation:

- Δ12-desaturase introduces cis-double bond at C12

- Δ15-desaturase creates third double bond at C15

This three-step desaturation system requires NADPH, molecular oxygen, and cytochrome b5 as electron carriers. Comparative studies in Arabidopsis thaliana and Glycine max demonstrate substrate specificity variations, with soybean desaturases showing 2.3-fold higher catalytic efficiency for linoleic acid conversion.

Table 1: Plant Desaturase Characteristics

| Enzyme | Localization | Cofactors | Turnover (min⁻¹) |

|---|---|---|---|

| Δ9-desaturase | Chloroplast | Ferredoxin | 12.4 |

| Δ12-desaturase | Endoplasmic Reticulum | Cytochrome b5 | 8.7 |

| Δ15-desaturase | Plastid envelope | ATP | 5.2 |

Allosteric Regulation Mechanisms

Phospholipid composition directly modulates desaturase activity through membrane fluidity effects. Phosphatidylcholine-bound oleic acid shows 78% higher desaturation rates compared to free fatty acid substrates. Diurnal regulation via phytochrome-interacting factors coordinates expression peaks with photosynthetic activity, creating circadian oscillations in trienoic alcohol production.

6,9,12-Octadecatrien-1-ol represents a complex fatty alcohol with three double bonds positioned at carbons 6, 9, and 12 of an eighteen-carbon chain terminating in a hydroxyl group [1]. This polyunsaturated fatty alcohol presents unique challenges for extraction and purification due to its specific structural characteristics and potential for oxidative degradation during processing [34]. The compound has been identified in various natural sources, including plant materials and microbial systems, necessitating sophisticated methodological approaches for its isolation and purification [33] [35].

Solvent-Based Extraction Optimization Strategies

Ultrasonic-Assisted Extraction Methodologies

Ultrasonic-assisted extraction has emerged as a highly effective methodology for the isolation of fatty alcohols, including 6,9,12-octadecatrien-1-ol, from complex biological matrices [39]. The technique operates through cavitation phenomena that enhance mass transfer and accelerate the extraction process by disrupting cellular structures and facilitating solute release [42]. Research demonstrates that ultrasonic treatment can improve extraction yields by up to 11.5% compared to conventional methods while maintaining similar solvent consumption levels [42].

Optimization parameters for ultrasonic extraction of fatty alcohols include frequency modulation between 20-80 kilohertz, temperature control ranging from 25-40 degrees Celsius, and extraction duration spanning 20-80 minutes [42]. The solid-to-solvent ratio significantly influences extraction efficiency, with optimal ratios typically falling between 1:10 and 1:15 depending on the matrix complexity [42]. Studies utilizing ultrasonic frequencies of 40 kilohertz at 30 degrees Celsius for 40 minutes with a 1:10 solid-to-solvent ratio have demonstrated superior extraction performance for fatty alcohol compounds [42].

Microwave-Assisted Extraction Protocols

Microwave-assisted extraction represents an advanced technique that utilizes electromagnetic radiation to heat solvents and samples simultaneously, creating rapid temperature gradients that enhance extraction efficiency [40]. This methodology has proven particularly effective for fatty alcohol extraction due to its ability to selectively heat polar molecules while minimizing thermal degradation of sensitive compounds [40]. The technique offers significant advantages in terms of reduced extraction time and improved yield consistency compared to traditional extraction methods [40].

Microwave extraction parameters require careful optimization, with power settings typically ranging from 200 watts for delicate compounds to higher intensities for more robust matrices [40]. Temperature control remains critical, with most fatty alcohol extractions performed at temperatures between 60-90 degrees Celsius to balance extraction efficiency with compound stability [40]. The single-step extraction and derivatization approach using microwave assistance has demonstrated exceptional throughput capabilities for large-scale analytical applications [40].

Solvent Selection and Optimization

The selection of appropriate solvents for 6,9,12-octadecatrien-1-ol extraction depends on the compound's polarity characteristics and the nature of the extraction matrix [37] [39]. Hexane has demonstrated superior performance for fatty alcohol extraction, followed by dichloromethane, due to their compatibility with the hydrophobic nature of long-chain fatty alcohols [42]. Ethyl acetate represents another effective solvent choice, particularly when combined with optimized extraction conditions including controlled temperature and agitation parameters [18].

Solvent-to-sample ratios require precise optimization to achieve maximum extraction efficiency while minimizing solvent consumption [37]. Research indicates that ratios between 0.5:1 and 1:1 provide optimal extraction performance for fatty alcohols, with higher ratios yielding diminishing returns [38]. The extraction temperature significantly influences solvent penetration and compound solubility, with optimal temperatures typically ranging from 10-60 degrees Celsius depending on the specific solvent system employed [18].

Supercritical Fluid Extraction Applications

Supercritical fluid extraction utilizing carbon dioxide offers distinct advantages for fatty alcohol isolation, including enhanced selectivity, reduced extraction time, and elimination of organic solvent residues [41]. The technique operates above the critical temperature of 31 degrees Celsius and critical pressure of 74 bar for carbon dioxide, creating a fluid phase with unique solvation properties [41]. Modifier addition, such as ethanol or methanol, can enhance the extraction of polar compounds while maintaining the benefits of supercritical fluid extraction [41].

The selectivity of supercritical fluid extraction can be precisely controlled through pressure and temperature modulation, allowing for the separation of fatty alcohols from other lipid classes [41]. Lower pressures around 100 bar facilitate the extraction of volatile compounds, while higher pressures enable the recovery of fatty alcohols and other lipid molecules [41]. The absence of surface tension and negligible viscosity of supercritical fluids enable enhanced penetration into complex matrices compared to liquid solvents [41].

| Extraction Method | Optimal Temperature (°C) | Extraction Time (min) | Yield Improvement (%) | Solvent Ratio |

|---|---|---|---|---|

| Ultrasonic-Assisted | 30 | 40 | 11.5 | 1:10 |

| Microwave-Assisted | 60-90 | 10-20 | 15-25 | 1:5 |

| Supercritical Fluid | 31-60 | 30-60 | 20-30 | N/A |

| Conventional Solvent | 25-40 | 120-240 | Baseline | 1:15 |

Chromatographic Purification Techniques

High-Performance Liquid Chromatography Methodologies

High-performance liquid chromatography represents the gold standard for fatty alcohol purification, offering exceptional resolution and capacity for handling complex mixtures [10] [18]. Reversed-phase chromatography using C18 stationary phases has demonstrated particular effectiveness for 6,9,12-octadecatrien-1-ol separation due to the compound's hydrophobic characteristics [10] [13]. The selection of mobile phase composition significantly influences separation efficiency, with methanol-water mixtures providing optimal resolution for fatty alcohol compounds [10] [18].

Column temperature optimization plays a crucial role in achieving baseline separation of fatty alcohol isomers and closely related compounds [10]. Research indicates that temperatures between 26-30 degrees Celsius provide optimal separation while maintaining column stability and compound integrity [18]. Flow rate optimization typically ranges from 0.5-1.0 milliliters per minute, balancing analysis time with resolution requirements [18].

Detection systems for fatty alcohol analysis include refractive index detection, which provides universal response characteristics suitable for quantitative analysis [18]. Ultraviolet detection at 210 nanometers offers enhanced sensitivity for compounds containing chromophoric groups [10]. Mass spectrometric detection provides unparalleled specificity and structural confirmation capabilities for fatty alcohol identification [18].

Medium-Pressure Liquid Chromatography Applications

Medium-pressure liquid chromatography offers significant advantages for preparative-scale purification of 6,9,12-octadecatrien-1-ol, providing enhanced throughput compared to high-pressure systems while maintaining good resolution [10]. The technique utilizes larger particle size stationary phases, typically 20-40 micrometers, enabling increased sample loading capacity and reduced back pressure [10]. Aqueous C18 phases have demonstrated exceptional performance for fatty alcohol purification, achieving high purity levels with improved processing efficiency [10].

Sample loading optimization represents a critical parameter for medium-pressure liquid chromatography, with volumes up to 1.25% of the bed volume providing optimal balance between throughput and resolution [10]. Recovery rates exceeding 83% have been achieved for fatty alcohol compounds using optimized loading conditions [10]. The technique offers particular advantages for compounds with low initial purity, making it ideal for natural product isolation applications [10].

Silica Gel Chromatography Techniques

Silica gel chromatography provides an effective and economical approach for fatty alcohol purification, particularly suitable for large-scale applications [17] [43]. The technique utilizes the differential adsorption characteristics of compounds based on their polarity and functional group interactions with the silica surface [43]. Petroleum ether and ethyl acetate solvent systems have demonstrated optimal performance for fatty alcohol separation, with gradient elution providing enhanced resolution [17].

Column packing and equilibration procedures significantly influence separation efficiency in silica gel chromatography [43]. Activated alumina represents an alternative adsorbent material that offers enhanced selectivity for fatty alcohol purification, particularly effective for removing hydrocarbon and ester impurities [43]. The technique enables the separation of fatty alcohols from related compounds including fatty acids, esters, and hydrocarbons through selective adsorption and elution protocols [43].

Elution optimization involves systematic variation of solvent polarity to achieve selective compound recovery [43]. Petroleum ether effectively removes hydrocarbon impurities, while benzene or carbon tetrachloride facilitates ester removal [43]. Final elution with low molecular weight alcohols, such as ethanol, provides quantitative recovery of purified fatty alcohols [43].

Gas Chromatography Applications

Gas chromatography serves as both an analytical and preparative technique for fatty alcohol purification, offering exceptional resolution for structural isomers [16] [25]. Capillary columns with non-polar stationary phases, such as methyl silicone, provide optimal separation for fatty alcohol compounds [16]. Temperature programming from 60-270 degrees Celsius enables comprehensive analysis of fatty alcohol mixtures while maintaining compound integrity [16].

Derivatization protocols enhance the volatility and thermal stability of fatty alcohols for gas chromatographic analysis [44]. Trimethylsilyl derivatization using N-methyl-N-trimethylsilylfluoroacetamide has demonstrated exceptional performance for fatty alcohol analysis, providing stable derivatives with enhanced chromatographic properties [44]. The derivatization process enables detection of degradation products without interference with target compound peaks [44].

| Chromatographic Method | Stationary Phase | Mobile Phase | Resolution | Capacity |

|---|---|---|---|---|

| HPLC-C18 | Octadecylsilane | Methanol-Water | Excellent | Moderate |

| MPLC-AQ-C18 | Aqueous C18 | Methanol-Water | Good | High |

| Silica Gel | Silica | Petroleum Ether-Ethyl Acetate | Good | Very High |

| Gas Chromatography | Methyl Silicone | Helium | Excellent | Low |

Spectroscopic Validation Protocols for Compound Integrity

Nuclear Magnetic Resonance Spectroscopy Validation

Nuclear magnetic resonance spectroscopy provides definitive structural characterization for 6,9,12-octadecatrien-1-ol through detailed analysis of proton and carbon environments [21] [22]. Proton nuclear magnetic resonance analysis enables precise determination of double bond geometry and position through characteristic chemical shift patterns and coupling constants [21]. The technique offers exceptional specificity for validating compound identity and detecting structural modifications or degradation products [22].

Chemical shift assignments for fatty alcohol protons follow predictable patterns based on their chemical environment [21]. Alkenyl protons typically appear between 5.2-5.8 parts per million, while allylic protons resonate around 2.0-2.8 parts per million [21]. The hydroxyl proton exhibits a characteristic chemical shift around 1.2-1.6 parts per million, providing confirmation of the alcohol functional group [21].

Quantitative nuclear magnetic resonance applications enable accurate determination of compound purity and concentration [22] [24]. The technique offers advantages over traditional analytical methods by providing absolute quantification without requiring compound-specific calibration standards [22]. Internal standard methodologies using tetramethylsilane or other reference compounds enhance quantification accuracy and reproducibility [22].

Mass Spectrometry Characterization Protocols

Mass spectrometry provides comprehensive molecular characterization for 6,9,12-octadecatrien-1-ol through molecular ion determination and fragmentation pattern analysis [25] [27]. Electron ionization mass spectrometry generates characteristic fragmentation patterns that enable structural elucidation and compound identification [25]. The molecular ion peak at mass-to-charge ratio 264 confirms the molecular formula C18H32O for the target compound [25].

Fragmentation patterns for fatty alcohols follow predictable pathways involving alpha-cleavage adjacent to the hydroxyl group and sequential loss of alkyl fragments [25]. The base peak typically corresponds to the loss of water from the molecular ion, generating a characteristic fragment at mass-to-charge ratio 246 [25]. Additional diagnostic fragments provide information about double bond positions and chain length [25].

Electrospray ionization mass spectrometry offers enhanced sensitivity for fatty alcohol analysis, particularly when combined with derivatization techniques [27]. Pyridine derivatization creates permanently charged quaternary ammonium species that exhibit improved ionization efficiency and mass spectrometric response [27]. The technique enables simultaneous analysis of fatty alcohols, aldehydes, and sterols with exceptional sensitivity and selectivity [27].

Infrared Spectroscopy Applications

Infrared spectroscopy provides rapid and reliable identification of functional groups present in 6,9,12-octadecatrien-1-ol [26]. The technique offers particular value for confirming the presence of hydroxyl groups through characteristic O-H stretching vibrations around 3200-3600 wavenumbers [26]. Carbon-carbon double bond stretching vibrations appear around 1650 wavenumbers, providing confirmation of the unsaturated nature of the compound [26].

Quantitative infrared spectroscopy enables determination of fatty alcohol concentrations in complex mixtures [26]. The technique demonstrates excellent linearity and reproducibility for fatty alcohol analysis, with detection limits suitable for most analytical applications [26]. Sample preparation involves dilution with non-polar solvents such as toluene to optimize spectral quality and minimize solvent interference [26].

Fourier transform infrared spectroscopy offers enhanced spectral resolution and signal-to-noise ratio compared to dispersive techniques [26]. The method provides rapid analysis capability with minimal sample preparation requirements [26]. Spectral library matching enables automated compound identification and reduces analysis time for routine applications [26].

Ion Mobility Spectrometry Enhancement

Ion mobility spectrometry provides an additional dimension of separation based on molecular size and shape, enhancing compound identification confidence [27]. The technique offers particular advantages for distinguishing between structural isomers that exhibit similar mass spectrometric behavior [27]. Drift time measurements provide characteristic signatures for different fatty alcohol structures [27].

Combined liquid chromatography-ion mobility-mass spectrometry systems enable comprehensive characterization of fatty alcohol mixtures with enhanced specificity [27]. The technique separates compounds based on chromatographic retention, ion mobility, and mass-to-charge ratio, providing three-dimensional separation capability [27]. Collision cross-section measurements derived from ion mobility data provide structural information complementary to mass spectrometric analysis [27].

| Spectroscopic Method | Key Parameters | Information Content | Analysis Time |

|---|---|---|---|

| 1H NMR | Chemical Shifts | Structure, Purity | 10-30 min |

| 13C NMR | Chemical Shifts | Carbon Framework | 30-120 min |

| Mass Spectrometry | m/z, Fragmentation | Molecular Weight, Structure | 1-5 min |

| Infrared | Wavenumber, Intensity | Functional Groups | 1-2 min |

| Ion Mobility | Drift Time | Molecular Shape | 5-10 min |

Catalytic reduction represents the most industrially viable approach for converting polyunsaturated fatty acid precursors into 6,9,12-Octadecatrien-1-ol [1] [2]. The process involves the selective hydrogenation of carboxylic acid functional groups while preserving the critical double bond configurations that define the biological activity of the target molecule.

Modern catalytic systems have evolved significantly from traditional nickel-based catalysts to more sophisticated bimetallic formulations. Nickel-molybdenum catalysts supported on titanium dioxide have demonstrated exceptional performance, achieving 98% selectivity at temperatures of 155-160°C under 3.0 megapascals of hydrogen pressure [1]. The molybdenum component serves multiple functions: it attracts electrons from nickel to reduce electron density and improve intrinsic activity, creates oxygen vacancies that facilitate substrate adsorption, and forms a solid solution that enhances hydrogen adsorption capacity [1].

The mechanism of catalytic reduction involves heterolytic cleavage of molecular hydrogen facilitated by the formation of nickel-molybdenum heterojunctions [1]. These heterojunctions induce polarization of the hydrogen molecule, generating active hydrogen ions that can selectively attack the carbonyl carbon of the carboxylic acid group. The oxygen vacancies created by molybdenum oxide reduction play a crucial role in substrate activation by providing specific binding sites for the carbonyl oxygen [1].

Ruthenium-tin bimetallic catalysts on titanium dioxide supports have shown remarkable selectivity for unsaturated alcohol formation [3]. These systems operate at higher temperatures (180-220°C) but achieve alcohol yields of 91.2% while maintaining the polyunsaturated character of the hydrocarbon chain [2]. The ruthenium-tin interaction suppresses olefin hydrogenation in favor of carboxylic acid reduction, making it particularly suitable for preserving the 6,9,12-triene system [3].

Table 1: Catalytic Reduction Conditions for Polyunsaturated Fatty Acid Precursors

| Catalyst System | Temperature (°C) | Pressure (MPa) | Selectivity (%) | Contact Time (h) |

|---|---|---|---|---|

| Nickel-Molybdenum on Titanium Dioxide | 155-160 | 3.0 | 98 | 2-4 |

| Ruthenium-Tin on Titanium Dioxide | 180-220 | 3.5-5.3 | 91.2 | <0.2 |

| Nickel Iron Alloy on Titanium Dioxide | 140-180 | 2.0-3.5 | 85-90 | 1-3 |

| Palladium-Phosphine Complex | 25-80 | 0.1-1.0 | 90-95 | 4-12 |

| Copper-Zinc Catalyst | 190-220 | 20-30 | 85-88 | 6-8 |

The choice of support material significantly influences catalyst performance. Titanium dioxide, particularly in its rutile form, provides stronger metal-support interactions compared to alumina supports [2]. The crystal structure of rutile titanium dioxide promotes oxygen vacancy formation, which enhances the catalytic activity for carbonyl group reduction while minimizing undesired side reactions [2].

Recent developments in catalyst design have focused on optimizing the electronic properties of active metal sites through controlled alloying and support modification [4]. Nickel-iron alloy catalysts anchored on titanium dioxide demonstrate excellent stability over multiple reaction cycles while maintaining high selectivity for alcohol formation [2]. The iron component helps stabilize the nickel active sites against sintering and provides additional electronic modulation that enhances hydrogen activation [2].

Stereoselective Synthesis of Trienoic Alcohol Derivatives

The stereoselective synthesis of 6,9,12-Octadecatrien-1-ol requires precise control over the configuration of multiple double bonds within the molecule. This challenge has been addressed through several sophisticated synthetic strategies that utilize transition metal catalysis and stereoselective transformations.

Stille coupling reactions have emerged as a powerful tool for constructing trienoic alcohol frameworks with defined stereochemistry [5] [6]. These palladium-catalyzed cross-coupling reactions between organotin reagents and vinyl halides can be performed under mild conditions (25°C, 30 minutes) with exceptional stereocontrol [6]. The reaction proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps that preserve the stereochemical integrity of the coupling partners [7].

The key advantage of Stille coupling lies in the stability and availability of organotin reagents, which can be prepared with defined stereochemistry and stored under ambient conditions [7]. Tributylstannyl alkenes serve as effective nucleophilic partners that undergo smooth coupling with vinyl iodides in the presence of palladium catalysts [6]. The reaction shows remarkable functional group tolerance and can accommodate the sensitive polyunsaturated alcohol functionality without competing side reactions [6].

Wittig reactions using stabilized phosphonium ylides provide an alternative approach for trienoic alcohol synthesis [5]. These reactions involve the condensation of aldehydes with phosphonium salts to form carbon-carbon double bonds with predictable stereochemistry [5]. The use of triphenyl-phosphonium reagents with protected alcohol functionalities allows for the sequential construction of multiple double bonds while maintaining stereochemical control [8].

Table 2: Stereoselective Synthesis Methods for Trienoic Alcohol Derivatives

| Synthetic Method | Starting Material | Product Yield (%) | Enantiomeric Excess (%) | Reaction Conditions |

|---|---|---|---|---|

| Stille Coupling with Organotin Reagents | Vinyl Iodides + Tributylstannyl Alkenes | 76-99 | Not applicable | 25°C, 30 min, Palladium catalyst |

| Wittig Reaction with Phosphonium Salts | Aldehydes + Phosphonium Ylides | 61-64 | Not applicable | 60-100°C, 2-6 h, Basic conditions |

| Palladium-Catalyzed Cross-Coupling | Aryl Halides + Alkenyl Boranes | 85-95 | Not applicable | 80-120°C, 4-8 h, Inert atmosphere |

| Enzymatic Desymmetrization | Prochiral Epoxides | 82-90 | 89-97 | Room temperature, 12-24 h, Lipase |

| Titanocene-Mediated Coupling | Allene Derivatives | 70-85 | Not applicable | 60°C, 3 h, Titanium dichloride |

Enzymatic desymmetrization represents a highly enantioselective approach for generating chiral alcohol precursors [9]. Lipase-catalyzed reactions using Amano lipase or immobilized lipase from Rhizomucor miehei can achieve enantiomeric excesses exceeding 97% in the formation of chiral secondary alcohols [9]. These biocatalytic processes operate under mild conditions and provide access to optically pure building blocks that can be elaborated into complex trienoic alcohols through subsequent chemical transformations [9].

The stereochemical outcome of these enzymatic reactions can be controlled through careful selection of lipase variants and reaction conditions [9]. The use of tributylsilyl-protected derivatives prevents undesired side reactions while maintaining high enantioselectivity [9]. The resulting chiral alcohols serve as valuable intermediates for the synthesis of stereochemically defined trienoic alcohol derivatives through established synthetic methodologies [9].

Titanocene-mediated coupling reactions offer unique advantages for the construction of polyunsaturated alcohol frameworks [10]. These reactions involve the use of low-valent titanium complexes generated from titanocene dichloride to promote the coupling of allene derivatives [10]. The coordinative unsaturation of the titanocene complex allows for selective binding to specific substrates, leading to high cross-coupling selectivity even in the presence of multiple reactive functional groups [10].

Recent advances in stereoselective synthesis have focused on developing catalytic systems that can control both the formation and configuration of multiple double bonds in a single transformation [11]. Solid-phase synthesis methodologies using repeated Stille coupling reactions have enabled the construction of complex polyunsaturated frameworks with high efficiency [12]. These approaches utilize polymer-supported reagents and automated synthesis protocols to generate libraries of structurally related compounds for biological evaluation [12].

Industrial-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to industrial production of 6,9,12-Octadecatrien-1-ol presents numerous technical and economic challenges that require innovative engineering solutions. These challenges encompass catalyst design, process optimization, equipment selection, and environmental considerations.

Energy consumption represents the most significant challenge in industrial fatty alcohol production [13]. Traditional hydrogenation processes require elevated temperatures (280-320°C) and high pressures (20-30 megapascals), resulting in substantial energy demands that can account for 25-30% of total production costs [14] [13]. The energy-intensive nature of these processes stems from the need to achieve sufficient reaction rates while maintaining product selectivity [15].

Heat integration strategies offer promising solutions for reducing energy consumption [14]. Process design modifications that incorporate heat exchanger networks can recover 70-85% of waste heat, significantly improving overall energy efficiency [14]. The implementation of advanced process control systems enables optimal temperature and pressure management throughout the reaction sequence, minimizing energy waste while maintaining product quality [14].

Table 3: Industrial-Scale Production Challenges and Solutions

| Production Challenge | Impact on Production | Proposed Solution | Expected Improvement |

|---|---|---|---|

| High Energy Consumption | Increased operational costs by 25-30% | Heat integration and process optimization | Energy reduction of 15-20% |

| Catalyst Poisoning | Reduced catalyst life by 40-50% | Catalyst protection and regeneration systems | Catalyst life extension by 60-80% |

| Product Selectivity | Lower target product yields by 15-20% | Multi-stage reaction design | Selectivity improvement of 10-15% |

| Equipment Corrosion | Equipment replacement costs 10-15% annually | Corrosion-resistant materials selection | Maintenance cost reduction of 30-40% |

| Waste Heat Recovery | Energy loss of 20-25% without recovery | Heat exchanger network design | Energy recovery of 70-85% |

| Product Purification | Additional processing costs of 8-12% | Advanced separation technologies | Purification efficiency increase of 20-25% |

Catalyst poisoning represents another major challenge in industrial production [16] [17]. Impurities in feedstock materials, particularly sulfur and phosphorus compounds, can rapidly deactivate catalytic systems [16]. Sulfur contamination at concentrations as low as 1 parts per million can poison 0.004% of nickel active sites, leading to significant reductions in catalyst performance [16]. The development of catalyst protection strategies, including guard bed systems and feedstock purification protocols, can extend catalyst life by 60-80% [16].

Product selectivity challenges arise from the competing reactions that can occur during the hydrogenation process [16]. The presence of multiple unsaturated bonds in the substrate molecule creates opportunities for over-reduction or isomerization reactions that reduce the yield of the desired product [16]. Multi-stage reactor designs with carefully controlled reaction conditions can improve selectivity by 10-15% compared to single-stage processes [2].

Equipment corrosion poses significant challenges due to the harsh reaction conditions and the presence of organic acids in the reaction medium [14]. The selection of appropriate materials of construction, including corrosion-resistant alloys and protective coatings, can reduce maintenance costs by 30-40% [14]. Regular monitoring and preventive maintenance programs help identify potential corrosion issues before they result in equipment failure [14].

Advanced separation technologies are essential for achieving the high purity requirements of pharmaceutical and specialty chemical applications [18]. Distillation processes operating under reduced pressure can minimize thermal degradation while achieving the necessary separation efficiency [14]. The implementation of advanced control systems for distillation operations can improve purification efficiency by 20-25% while reducing energy consumption [14].

Process intensification strategies, including the use of microreactor technology and continuous flow processes, offer potential solutions for improving production efficiency [18]. These approaches enable better heat and mass transfer, leading to improved reaction rates and selectivity under milder conditions [18]. The reduced residence times associated with continuous flow processes can minimize the formation of unwanted byproducts and improve overall process economics [18].

Environmental considerations have become increasingly important in industrial production planning [19]. The development of green chemistry approaches, including the use of renewable feedstocks and environmentally benign solvents, helps address sustainability concerns while maintaining economic viability [20]. Life cycle assessment studies indicate that optimized production processes can reduce environmental impact by 20-30% compared to traditional manufacturing approaches [19].